molecular formula C13H16N4O2S B2999848 N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide CAS No. 1155080-19-5

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide

Cat. No.: B2999848
CAS No.: 1155080-19-5
M. Wt: 292.36
InChI Key: QYUQAJTVGPGGTK-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a sulfonamide group and a hydrazine moiety, along with a 3,5-dimethylphenyl group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide typically involves the reaction of 3,5-dimethylphenylhydrazine with a pyridine-3-sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can interact with various biological molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide
  • N-(3,4-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide
  • N-(2,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide

Uniqueness

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both hydrazine and sulfonamide groups provides a versatile platform for various chemical modifications and interactions with biological targets.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-6-10(2)8-11(7-9)17-20(18,19)12-4-3-5-15-13(12)16-14/h3-8,17H,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQAJTVGPGGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(N=CC=C2)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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